(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid
CAS No.: 103290-40-0
Cat. No.: VC21271623
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103290-40-0 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
| Standard InChI Key | JHHOFXBPLJDHOR-UWVGGRQHSA-N |
| Isomeric SMILES | C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 |
| SMILES | C1C(CNC1C(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | C1C(CNC1C(=O)O)C2=CC=CC=C2 |
Introduction
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This compound is particularly noted for its role as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals.
Chemical Reactions
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
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Oxidation: This involves the conversion of the compound into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: The carboxylic acid group can be reduced to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.
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Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, typically with reagents like bromine or nitric acid under acidic conditions.
Chemistry
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Chiral Synthesis: It serves as a valuable chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for pharmaceutical applications.
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Peptide Synthesis: The compound is used in the preparation of peptide derivatives to enhance stability and bioactivity .
Biology and Medicine
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Protein Folding: Employed in studies related to protein folding and stability, particularly in designing stable protein structures.
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Drug Development: Investigated for its potential in drug synthesis, especially as a chiral auxiliary in pharmaceutical production.
Industrial Applications
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Enantiomerically Pure Compounds: Utilized in the production of enantiomerically pure compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary, influencing the stereochemical outcome of chemical reactions. This property is particularly useful in the synthesis of chiral drugs and other biologically active molecules.
Table 2: Chemical Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Ketones or Aldehydes |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols |
| Substitution | Bromine, Nitric acid | Substituted Phenyl Derivatives |
Table 3: Applications
| Field | Application |
|---|---|
| Chemistry | Chiral Synthesis, Peptide Synthesis |
| Biology/Medicine | Protein Folding, Drug Development |
| Industry | Production of Enantiomerically Pure Compounds |
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